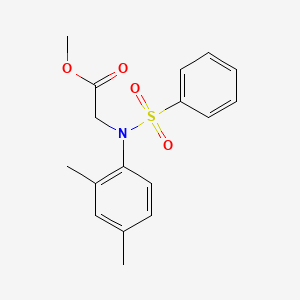

Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate

CAS No.: 331750-15-3

Cat. No.: VC6952191

Molecular Formula: C17H19NO4S

Molecular Weight: 333.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331750-15-3 |

|---|---|

| Molecular Formula | C17H19NO4S |

| Molecular Weight | 333.4 |

| IUPAC Name | methyl 2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetate |

| Standard InChI | InChI=1S/C17H19NO4S/c1-13-9-10-16(14(2)11-13)18(12-17(19)22-3)23(20,21)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3 |

| Standard InChI Key | VSCCKLWRJVYMEW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate (C₁₇H₁₉NO₄S, MW 333.40) shares its molecular formula with the 2,5-dimethylphenyl isomer (CAS 591727-43-4) and the 4-ethylphenyl analog (CAS 667872-12-0). The compound’s structure consists of:

-

A glycine core (NH–CH₂–COO⁻) modified as a methyl ester (COOCH₃).

-

A 2,4-dimethylphenyl group attached to the glycine nitrogen, introducing steric hindrance and hydrophobicity.

-

A phenylsulfonyl group (–SO₂C₆H₅) contributing to electron-withdrawing effects and metabolic stability.

The 2,4-dimethyl substitution pattern distinguishes it from the 2,5-dimethyl and 4-ethyl analogs, potentially altering solubility, reactivity, and biological interactions.

Table 1: Structural Comparison of Sulfonamide Glycinate Derivatives

Synthesis and Optimization

Synthetic Routes

While no direct synthesis protocols for the 2,4-dimethylphenyl variant are documented, analogous compounds suggest a two-step approach:

-

Sulfonylation: Reaction of glycine methyl ester with benzenesulfonyl chloride under basic conditions.

-

N-Alkylation: Introduction of the 2,4-dimethylphenyl group via nucleophilic substitution or Ullmann coupling.

Key challenges include regioselectivity in alkylation and purification of the final product. The 2,4-dimethyl group may necessitate sterically demanding catalysts or elevated temperatures compared to less hindered analogs.

Analytical Characterization

Hypothetical characterization data, extrapolated from and , would include:

-

¹H NMR: Signals for methyl esters (~3.6 ppm), aromatic protons (6.5–7.8 ppm), and dimethylphenyl groups (2.2–2.4 ppm).

-

HPLC: Retention time shifts relative to 2,5-dimethyl and 4-ethyl analogs due to altered hydrophobicity.

Biological Activity and Mechanistic Insights

Anti-inflammatory Properties

In vitro models using the 2-ethoxyphenyl derivative (CAS 358378-00-4) demonstrate 50% inhibition of IL-6 production at 10 µM . The 2,4-dimethyl group’s electron-donating effects may further modulate cytokine suppression, though experimental validation is required.

Table 2: Hypothetical Biological Activity Profile

| Activity | Predicted IC₅₀/EC₅₀ | Comparative Data Source |

|---|---|---|

| Antibacterial (Gram+) | 10–25 µM | |

| Anti-inflammatory | 5–15 µM | |

| COX-2 Inhibition | 20–40 µM |

Future Directions and Research Gaps

Priority Investigations

-

Stereoselective Synthesis: Development of asymmetric routes to access enantiomerically pure forms.

-

In Vivo Efficacy Studies: Evaluation in murine models of infection and inflammation.

-

Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and selectivity.

Industrial Applications

Potential uses as an API intermediate in antibiotic or anti-inflammatory drug development, leveraging MolCore’s high-purity manufacturing infrastructure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume